molecular formula C13H17ClN2O2 B5913027 N-(tert-butyl)-N'-(4-chlorobenzyl)ethanediamide

N-(tert-butyl)-N'-(4-chlorobenzyl)ethanediamide

Cat. No. B5913027
M. Wt: 268.74 g/mol
InChI Key: FKPXXLWSLJORCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(tert-butyl)-N'-(4-chlorobenzyl)ethanediamide, also known as Boc-Cl-EDA, is an organic compound used in various scientific research applications. It is a white crystalline powder and has a molecular formula of C15H23ClN2O2. Boc-Cl-EDA is primarily used in the synthesis of peptides and other organic compounds.

Mechanism of Action

N-(tert-butyl)-N'-(4-chlorobenzyl)ethanediamide does not have a specific mechanism of action as it is primarily used as a reagent in organic synthesis.
Biochemical and Physiological Effects:
N-(tert-butyl)-N'-(4-chlorobenzyl)ethanediamide does not have any known biochemical or physiological effects as it is primarily used as a reagent in organic synthesis.

Advantages and Limitations for Lab Experiments

One advantage of using N-(tert-butyl)-N'-(4-chlorobenzyl)ethanediamide in lab experiments is that it is a relatively stable compound that can be stored for long periods of time. It is also a versatile reagent that can be used in a variety of organic synthesis reactions.
One limitation of using N-(tert-butyl)-N'-(4-chlorobenzyl)ethanediamide is that it can be toxic if not handled properly. It can also be expensive, which may limit its use in some lab experiments.

Future Directions

There are several future directions for research involving N-(tert-butyl)-N'-(4-chlorobenzyl)ethanediamide. One area of research could focus on developing new methods for synthesizing peptides and other organic compounds using N-(tert-butyl)-N'-(4-chlorobenzyl)ethanediamide. Another area of research could focus on the development of new protecting groups for the amino group in peptide synthesis. Additionally, researchers could investigate the use of N-(tert-butyl)-N'-(4-chlorobenzyl)ethanediamide in other organic synthesis reactions beyond peptide synthesis.

Synthesis Methods

N-(tert-butyl)-N'-(4-chlorobenzyl)ethanediamide can be synthesized using a variety of methods. One common method involves the reaction of tert-butyl chloroformate with 4-chlorobenzylamine to form N-(tert-butyl)-N'-(4-chlorobenzyl)ethanediamide. Another method involves the reaction of Boc-EDA with thionyl chloride and 4-chlorobenzylamine to form N-(tert-butyl)-N'-(4-chlorobenzyl)ethanediamide.

Scientific Research Applications

N-(tert-butyl)-N'-(4-chlorobenzyl)ethanediamide is primarily used in the synthesis of peptides and other organic compounds. It is commonly used as a protecting group for the amino group in peptide synthesis. N-(tert-butyl)-N'-(4-chlorobenzyl)ethanediamide is also used in the synthesis of other organic compounds, such as amides and esters.

properties

IUPAC Name

N'-tert-butyl-N-[(4-chlorophenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O2/c1-13(2,3)16-12(18)11(17)15-8-9-4-6-10(14)7-5-9/h4-7H,8H2,1-3H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKPXXLWSLJORCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C(=O)NCC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Oxamide, N-tert-butyl-N'-(4-chlorobenzyl)-

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